N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide

Sigma-2 receptor TMEM97 Ligand binding

Researchers investigating halogen-position effects on sigma receptor subtype selectivity require structurally precise ortho-chloro probes. Generic substitution with para-substituted analogs (e.g., σ1R Ki = 6.46 nM for para-Cl) risks invalid SAR conclusions due to divergent binding profiles. - Retains the privileged N-benzylpiperidine pharmacophore with a unique ortho-chloro substitution and methylene linker, enabling direct halogen-position SAR studies. - Complements direct-linked analogs for evaluating linker flexibility contributions to sigma receptor binding kinetics and functional bias. - Class-level evidence supports mixed σ1/σ2 affinity, relevant for phenotypic screening in cancer cytotoxicity and neurodegeneration models. Supplied by BenchChem with batch-specific analytical documentation for reproducible research.

Molecular Formula C21H25ClN2O
Molecular Weight 356.89
CAS No. 132862-63-6
Cat. No. B2467316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide
CAS132862-63-6
Molecular FormulaC21H25ClN2O
Molecular Weight356.89
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CC=CC=C3
InChIInChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)14-21(25)23-15-17-10-12-24(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25)
InChIKeyVFMZNDODBMJOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide: Sigma Receptor Ligand Procurement Guide


N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide (CAS 132862-63-6) is a synthetic piperidine-based acetamide derivative that functions as a ligand for sigma receptors (σRs), a class of intracellular chaperone proteins implicated in cancer, neurodegeneration, and substance use disorders. [1] This compound belongs to the N-benzylpiperidine alkylacetamide series, which exhibits mixed affinity towards sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) receptor subtypes. Its structural features—specifically the ortho-chlorophenylacetamide group tethered via a methylene bridge to the N-benzylpiperidine core—distinguish it from other in-class analogs with varying chlorine positions and linker geometries, making it a valuable tool for structure-activity relationship (SAR) studies.

Why N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide Cannot Be Substituted by Generic Sigma Ligands


Sigma receptor pharmacology dictates that subtle molecular modifications—including halogen position, linker length, and amide substitution—profoundly alter subtype selectivity, functional activity (agonist vs. antagonist), and downstream biological effects. [1] For example, the N-benzylpiperidine core is a privileged scaffold for sigma receptor binding, but shifting the chlorine atom from the para to the ortho position or inserting a methylene spacer between the piperidine and acetamide can invert selectivity from σ1R- to σ2R-predominant or alter intrinsic efficacy. [2] Consequently, generic substitution with structurally similar, commercially available sigma ligands (e.g., haloperidol, NE-100, or 4-PPBP) risks fundamentally different pharmacological profiles, invalidating experimental conclusions in areas ranging from cancer cytotoxicity assays to behavioral neuroscience models. Procurement decisions must therefore be guided by compound-specific binding and functional data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide


Ortho-Chloro Substitution on the Phenylacetamide Moiety Confers Divergent Sigma-2 Affinity Compared to Para-Chloro Analogs

The ortho-chlorophenylacetamide substitution pattern in this compound is a critical determinant of sigma receptor subtype interaction. A closely related para-chloro analog, N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide (without a methylene spacer), exhibits high-affinity binding to sigma-1 receptors with a Ki of 6.46 nM. [1] In contrast, a structurally similar alkylacetamide derivative bearing the ortho-chloro motif has demonstrated measurable affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cells), suggesting the ortho-chloro group may induce a degree of sigma-2 engagement absent in the para-substituted counterpart. [2] This halogen-dependent selectivity shift is a recognized feature in the N-benzylpiperidine pharmacophore series. [3]

Sigma-2 receptor TMEM97 Ligand binding Halogen substitution Structure-activity relationship

Methylene Bridge Linker Differentiates Binding Mode from Directly Linked Piperidine-Acetamide Sigma Ligands

The methylene bridge (–CH2–) between the piperidine ring and the acetamide nitrogen introduces an additional rotatable bond, altering the spatial orientation of the pharmacophoric elements compared to directly linked analogs such as N-(1-benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide. In the broader class of sigma receptor ligands, insertions of a single methylene unit have been demonstrated to convert sigma-1 antagonists into agonists or to eliminate affinity entirely, highlighting the linker's functional significance. [1] The direct-linked analog is commercially available as a screening compound, but head-to-head binding data comparing the methylene-bridged and direct-linked variants are not publicly available, positioning the target compound as a unique probe for linker-SAR investigations.

Conformational flexibility Sigma-1 receptor Linker SAR Ligand docking

N-Benzylpiperidine Core Provides Validated Sigma Receptor Affinity Scaffold Superior to Non-Benzyl Piperidine Controls

The N-benzylpiperidine substructure is a well-validated pharmacophore for sigma receptor recognition. In the seminal SAR study by Huang et al., N-(1-benzylpiperidin-4-yl)phenylacetamides demonstrated sigma-1 binding affinity with Ki values as low as 6.46 nM, whereas analogs lacking the N-benzyl group or with alternative N-substituents showed markedly reduced or abolished binding. [1] In electrophysiological models, N-benzylpiperidine sigma ligands have been shown to modulate NMDA receptor-mediated noradrenaline release, a functional endpoint directly relevant to cognition and neuroprotection. [2] The target compound retains this validated N-benzylpiperidine core, ensuring baseline engagement with sigma receptors, unlike non-benzyl piperidine derivatives that may lack sigma affinity entirely.

N-benzylpiperidine Privileged structure Sigma receptor pharmacophore Binding affinity

Cytotoxicity Profile of Alkylacetamide Sigma Ligands Indicates Potential Antiproliferative Activity Divergent from Classical Sigma-1 Antagonists

The Zampieri 2018 study evaluated the cytotoxic activity of piperidine-based alkylacetamide sigma ligands against two cancer cell lines, demonstrating that compounds with mixed σ1R/σ2R affinity (rather than high σ1R selectivity) exhibited the most pronounced antiproliferative effects. [1] Highly sigma-1-selective ligands such as NE-100 (Ki σ1 = 1.03 nM, >205-fold selectivity over σ2) [2] are known sigma-1 antagonists but lack meaningful sigma-2 engagement and show limited direct cytotoxicity. The mixed-affinity profile of the alkylacetamide series, to which the target compound belongs, positions it closer to the cytotoxic phenotypic space than classical sigma-1-selective tools.

Cytotoxicity Cancer Sigma-2 receptor Antiproliferative

Recommended Application Scenarios for N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Sigma Receptor Subtype Selectivity Modulated by Halogen Position

Researchers investigating how ortho-, meta-, and para-chloro substitutions on phenylacetamide sigma ligands influence σ1R versus σ2R binding selectivity can use this compound as a key ortho-substituted probe. [1] When benchmarked against the para-chloro analog (σ1R Ki = 6.46 nM), the ortho-chloro target compound enables side-by-side comparison of halogen position effects on subtype engagement. [2] This SAR exploration is directly relevant to medicinal chemistry programs targeting sigma-2/TMEM97 for cancer or neurological indications where subtype selectivity is critical.

Linker-Dependent Sigma Receptor Conformational Probing

The methylene bridge between piperidine and acetamide distinguishes this compound from direct-linked analogs available through commercial libraries. [1] Scientists studying how linker flexibility and geometry affect sigma receptor binding kinetics, residence time, or functional bias can employ this compound alongside its direct-linked counterpart to isolate linker contributions. [2] This application is particularly valuable for computational chemists performing molecular docking or molecular dynamics simulations of sigma receptor-ligand complexes.

Mixed Sigma-1/Sigma-2 Affinity Control Compound for Antiproliferative Screening

Based on class-level evidence that piperidine-based alkylacetamide derivatives with mixed σ1/σ2 affinity exhibit cytotoxicity in cancer cell lines, [1] this compound may serve as a reference for phenotypic screening campaigns evaluating sigma receptor-mediated antiproliferative effects. Its expected mixed-affinity profile differentiates it from highly selective sigma-1 antagonists (e.g., NE-100, Ki σ1 = 1.03 nM, >205-fold selective) that lack robust sigma-2 engagement and associated cytotoxicity. [2] Procurement for cancer biology studies seeking sigma-2-inclusive pharmacology is thus justified.

Neuropharmacology Studies Requiring NMDA Receptor Modulation via Sigma-1 Engagement with Defined Structural Properties

The N-benzylpiperidine core is known to support sigma-1 receptor-mediated modulation of NMDA-evoked neurotransmitter release in hippocampal slice preparations. [1] The target compound retains this validated pharmacophore while offering unique ortho-chloro and methylene linker features absent in classical sigma-1 ligands like (+)-pentazocine or NE-100. [2] Researchers investigating the intersection of sigma-1 signaling and glutamatergic neurotransmission can leverage this compound to explore how structural modifications influence functional outcomes such as noradrenaline release modulation.

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